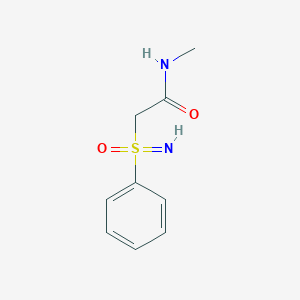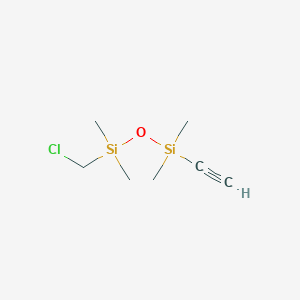![molecular formula C7H13N3O3 B14589831 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol CAS No. 61532-84-1](/img/structure/B14589831.png)
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol is a chemical compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a nitromethylidene group attached to a tetrahydropyrimidine ring, which is further connected to an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of unsaturated acyclic amides or ureas. This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure . Another approach involves the use of cyclic precursors, which can undergo intramolecular cyclization to form the desired tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethan-1-ol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitromethylidene group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitromethylidene group, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while reduction of the nitromethylidene group can produce amines.
Applications De Recherche Scientifique
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a potential lead compound for the development of new drugs, given its unique structural features. In medicine, it could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities. Additionally, in industry, this compound can be utilized in the development of new materials or as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitromethylidene group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects. Additionally, the tetrahydropyrimidine ring may interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyrimidin-2(1H)-one: This compound shares the tetrahydropyrimidine ring structure but lacks the nitromethylidene and ethan-1-ol groups.
2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]methanol: Similar to the target compound but with a methanol group instead of ethan-1-ol.
Uniqueness
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol is unique due to the presence of both the nitromethylidene and ethan-1-ol groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61532-84-1 |
|---|---|
Formule moléculaire |
C7H13N3O3 |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-[2-(nitromethylidene)-1,3-diazinan-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O3/c11-5-4-9-3-1-2-8-7(9)6-10(12)13/h6,8,11H,1-5H2 |
Clé InChI |
OIXJJUYTTQAOLG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=C[N+](=O)[O-])N(C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


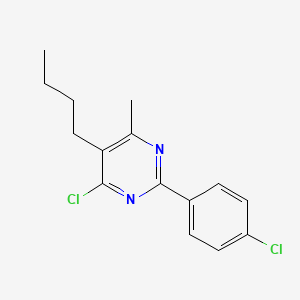
propanedioate](/img/structure/B14589763.png)
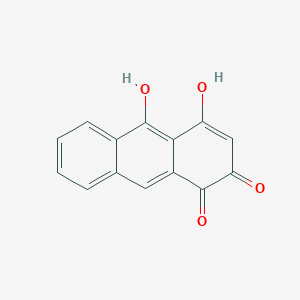
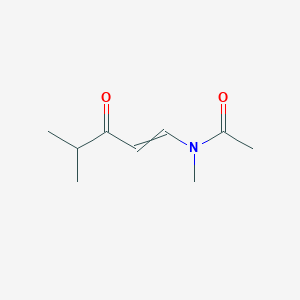
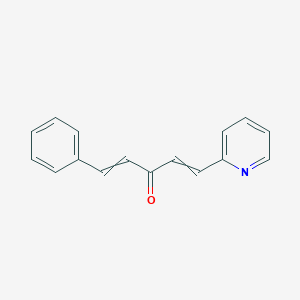
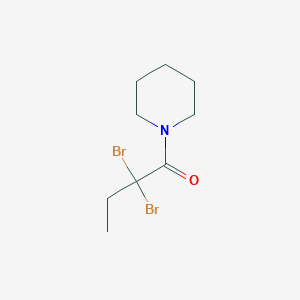
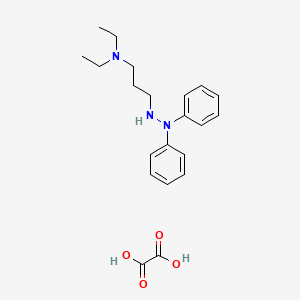

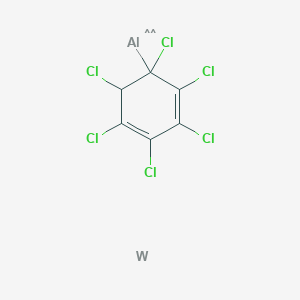
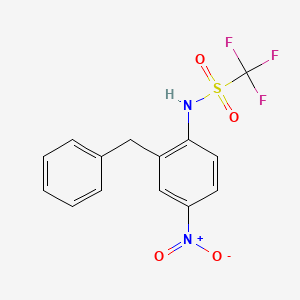
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
